molecular formula C15H16F6N2O5 B4292491 ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE

ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE

Cat. No.: B4292491
M. Wt: 418.29 g/mol
InChI Key: YZCZWLVPVCVUQZ-UHFFFAOYSA-N
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Description

Ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate is a complex organic compound characterized by the presence of multiple functional groups, including ethoxycarbonyl, trifluoromethyl, and phenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxycarbonyl Group: This step involves the reaction of an appropriate amine with ethyl chloroformate under basic conditions to form the ethoxycarbonyl derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst.

    Coupling with the Phenylamino Group: The final step involves the coupling of the intermediate with 4-(trifluoromethoxy)aniline under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl or trifluoromethyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl and phenylamino groups are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-{[4-(methoxy)phenyl]amino}alaninate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    Ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-{[4-(fluoro)phenyl]amino}alaninate: Similar structure but with a fluoro group instead of a trifluoromethoxy group.

Uniqueness

Ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which confer distinct chemical properties such as increased stability and lipophilicity. These features make it particularly valuable in applications requiring robust and versatile chemical entities.

Properties

IUPAC Name

ethyl 2-(ethoxycarbonylamino)-3,3,3-trifluoro-2-[4-(trifluoromethoxy)anilino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F6N2O5/c1-3-26-11(24)13(14(16,17)18,23-12(25)27-4-2)22-9-5-7-10(8-6-9)28-15(19,20)21/h5-8,22H,3-4H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCZWLVPVCVUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)OC(F)(F)F)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE
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ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE
Reactant of Route 3
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ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE
Reactant of Route 4
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ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE
Reactant of Route 6
ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE

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